3-Amino-4-(2-furanyl)butanoic acid hydrochloride
Description
3-Amino-4-(2-furanyl)butanoic acid hydrochloride (CAS 270596-32-2) is a β-amino acid derivative featuring a furan ring at the 4-position of the butanoic acid backbone. Its molecular formula is C₈H₁₀NO₃·HCl, with a molecular weight of 219.63 g/mol. The compound exists in the (R)-enantiomeric form, as indicated by its IUPAC name: (R)-3-Amino-4-(furan-2-yl)butanoic acid hydrochloride. Key synonyms include γ-(2-Furyl)-D-β-homoalanine and H-D-β-HoAla(2-furyl)-OH·HCl.
This compound is utilized in peptide synthesis and pharmaceutical research, particularly as a building block for designing bioactive molecules.
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H |
InChI Key |
HEKGJKLINSOCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-amino-4-(2-furanyl)butanoic acid hydrochloride typically starts from 2-furylacrylic acid or related precursors. The key step is the introduction of the amino group at the 3-position of the butanoic acid chain, often achieved by amination reactions under controlled conditions.
Direct Amination of 2-Furylacrylic Acid : One common approach involves the reaction of 2-furylacrylic acid with ammonia or ammonium salts in the presence of catalysts to yield the amino acid. The reaction requires precise temperature control to favor the formation of the desired stereoisomer and avoid side reactions. Catalysts such as transition metal complexes or enzymatic catalysts may be employed to improve yield and selectivity.
Enzymatic Synthesis : Biocatalytic methods have gained attention for this compound. Enzymes such as transaminases and aldolases can catalyze the formation of γ-substituted α-amino acids including 3-amino-4-(2-furanyl)butanoic acid derivatives. Tandem aldol addition and transamination in one-pot two-step reactions have been reported, providing high stereoselectivity and efficiency. These methods are environmentally friendly and can be scaled industrially.
Industrial Production Methods
Industrial synthesis favors processes that provide high purity and yield with minimal impurities and waste. Enzymatic routes are preferred for their specificity and mild reaction conditions.
Biocatalyst Systems : Systems combining hydratase-aldolase and transaminase enzymes allow the asymmetric synthesis of γ-hydroxy-α-amino acids, which can be further converted to this compound. Whole-cell catalysis has been demonstrated, facilitating scale-up.
Chemical Synthesis with Controlled Impurities : Chemical synthesis methods involve careful choice of solvents, bases, and reaction temperatures to minimize condensation impurities and maximize product purity. For example, using organic solvents immiscible with water (e.g., toluene) and bases such as sodium hydroxide under controlled temperature (20 °C) and reaction time (~10 hours) can yield high purity products suitable for industrial application.
Representative Preparation Protocol (Chemical Synthesis Example)
| Step | Reagents and Conditions | Outcome and Notes |
|---|---|---|
| 1. Dissolution | Dissolve 3-amino-4-(2-furanyl)butanoic acid (or precursor) and sodium hydroxide in water | Ensures deprotonation and solubilization |
| 2. Addition | Add solution of protecting reagent (e.g., BOC-anhydride) in toluene dropwise at 20 °C | Controls reaction rate and impurity formation |
| 3. Reaction | Stir at 20 °C for 10 hours | Achieves high purity (up to 99.87%) and yield (~90%) |
| 4. Workup | Separate organic and aqueous layers; acidify aqueous layer with hydrochloric acid to pH 1-2 | Precipitates product as hydrochloride salt |
| 5. Isolation | Filter and dry solid product | Obtains this compound |
This method controls condensation impurities effectively, producing high-purity product suitable for pharmaceutical use.
Comparative Analysis of Preparation Conditions and Purity
Notes on Stereochemistry and Purity Control
The stereochemistry of the amino acid product is critical for biological activity. Enzymatic methods typically yield enantiomerically pure products with R or S configuration depending on enzyme specificity.
Chemical methods require careful temperature and reagent control to avoid racemization or formation of condensation impurities, which can complicate purification and reduce yield.
Protecting groups such as BOC (tert-butoxycarbonyl) are commonly used to stabilize the amino group during synthesis and facilitate purification.
Summary of Research Discoveries
Enzymatic tandem aldol addition-transamination provides a powerful synthetic route to γ-substituted α-amino acids, including 3-amino-4-(2-furanyl)butanoic acid, with excellent stereoselectivity and substrate tolerance.
Chemical synthesis using organic solvents immiscible with water and strong inorganic bases (e.g., sodium hydroxide in toluene) allows industrial-scale production of high-purity this compound with controlled impurity profiles.
Reaction parameters such as temperature (20 °C), reaction time (10 hours), and molar ratios (1:1-2 for acid to base and acid to reagent) are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-furanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
3-Amino-4-(2-furanyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-furanyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations in Aryl Substituents
The primary structural distinction among analogs lies in the aryl group at the 4-position of the butanoic acid backbone. Below is a comparative analysis:
Key Observations :
- Electron-rich groups (e.g., furan) enhance polarity and aqueous solubility, whereas electron-deficient groups (e.g., cyano, trifluoromethyl) increase lipophilicity.
- Halogenated analogs (e.g., chloro, fluoro) exhibit improved bioavailability and target binding due to electronegativity and steric effects.
Physical and Chemical Properties
Key Observations :
- The furan-containing compound likely has moderate solubility in polar solvents due to its oxygen heterocycle.
- Fluorophenyl analogs exhibit lower aqueous solubility but higher thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
